molecular formula C21H30Cl2N2O2 B13771563 N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride CAS No. 80428-17-7

N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride

Cat. No.: B13771563
CAS No.: 80428-17-7
M. Wt: 413.4 g/mol
InChI Key: VIWYKJRLBGGRPG-HRIAXCGHSA-N
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Description

N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzodioxan ring system, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodioxan ring system. One common method involves the reaction of catechol with epichlorohydrin to form the benzodioxan ring. This intermediate is then reacted with 2-(diethylamino)ethylamine under controlled conditions to introduce the diethylaminoethyl group. The final step involves the methylation of the amine group and subsequent conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxan ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diethylamino)ethyl)benzamide
  • N-(2-(Diethylamino)ethyl)perylene-3,4-dicarboximide
  • 2-(Diethylamino)ethanethiol

Uniqueness

N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride is unique due to its benzodioxan ring system, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

80428-17-7

Molecular Formula

C21H30Cl2N2O2

Molecular Weight

413.4 g/mol

IUPAC Name

diethyl-[2-[[(2S,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methylazaniumyl]ethyl]azanium;dichloride

InChI

InChI=1S/C21H28N2O2.2ClH/c1-3-23(4-2)15-14-22-16-20-21(17-10-6-5-7-11-17)25-19-13-9-8-12-18(19)24-20;;/h5-13,20-22H,3-4,14-16H2,1-2H3;2*1H/t20-,21-;;/m0../s1

InChI Key

VIWYKJRLBGGRPG-HRIAXCGHSA-N

Isomeric SMILES

CC[NH+](CC)CC[NH2+]C[C@H]1[C@@H](OC2=CC=CC=C2O1)C3=CC=CC=C3.[Cl-].[Cl-]

Canonical SMILES

CC[NH+](CC)CC[NH2+]CC1C(OC2=CC=CC=C2O1)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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